Imidazo[1,2-A]pyridine-2-carboxamide
Overview
Description
Imidazo[1,2-A]pyridine-2-carboxamide is a heterocyclic aromatic organic compound that belongs to the class of imidazo[1,2-A]pyridines. This compound has garnered significant attention in the scientific community due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials to form the desired product in a single step. MCRs are efficient and often yield high-purity products.
Condensation Reactions: These reactions typically involve the condensation of amines with carboxylic acids or their derivatives to form the imidazo[1,2-A]pyridine core.
Intramolecular Cyclization: This method involves the cyclization of linear precursors to form the imidazo[1,2-A]pyridine ring system.
Tandem Reactions: These reactions combine multiple reaction steps into a single process, often leading to complex products with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or other reducing agents.
Substitution Reactions: These reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, often with altered electronic properties.
Substitution Products: A wide range of substituted derivatives, each with unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridine-2-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target the qcrb subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism . They have also been used to develop covalent inhibitors targeting KRAS G12C, a common mutation in various cancers .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used to develop covalent inhibitors, which form a covalent bond with their target, leading to irreversible inhibition .
Pharmacokinetics
Imidazo[1,2-a]pyridine derivatives have been reported to show in vitro anti-tb activity against replicating and non-replicating tb, suggesting good bioavailability .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyridine-2-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by targeting specific bacterial enzymes . Additionally, this compound derivatives have been identified as potent inhibitors of the KRAS G12C mutation, which is prevalent in certain types of cancer . These interactions are primarily mediated through covalent binding to the active sites of the target enzymes, leading to inhibition of their activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating the mitochondrial pathway and inhibiting the NF-κB signaling pathway . Furthermore, this compound has been reported to reduce the levels of inflammatory cytokines and suppress NF-κB activity, thereby modulating the immune response . These effects highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound binds covalently to the active site of the KRAS G12C enzyme, resulting in its inhibition and subsequent suppression of cancer cell proliferation . Additionally, this compound has been shown to compromise mitochondrial integrity and function, leading to the induction of apoptosis in cancer cells . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its biological activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of bacterial growth and persistent suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving tuberculosis, the compound demonstrated dose-dependent efficacy, with higher doses leading to greater reductions in bacterial load . Similarly, in cancer models, this compound exhibited dose-dependent inhibition of tumor growth . At high doses, the compound may cause toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound has been shown to affect metabolic flux and alter metabolite levels in cells . For example, this compound derivatives have been reported to inhibit key enzymes in the bacterial metabolic pathway, leading to reduced bacterial growth . These interactions underscore the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . Additionally, this compound may interact with membrane transporters, facilitating its uptake and distribution within cells . These properties are crucial for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been reported to localize to the mitochondria, where it induces apoptosis in cancer cells by disrupting mitochondrial function . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential . These localization properties are essential for its biological activity.
Scientific Research Applications
Imidazo[1,2-A]pyridine-2-carboxamide has found applications in several scientific fields:
Medicinal Chemistry: The compound is explored for its potential as an antitubercular, antiviral, anticancer, anti-inflammatory, and anxiolytic agent.
Biology: It is used in biological studies to understand cellular processes and molecular interactions.
Material Science: The compound's unique properties make it suitable for the development of advanced materials with specific functionalities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Imidazo[1,2-A]pyrimidines
Imidazo[1,2-A]pyridines
Imidazo[1,2-A]pyrazines
Imidazo[1,2-A]thiazoles
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Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-5-11-4-2-1-3-7(11)10-6/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHYAANJUKYBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519972 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39031-44-2 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques are commonly employed for the structural characterization of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?
A1: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of synthesized this compound derivatives. These include Proton Magnetic Resonance (PMR), Carbon Magnetic Resonance (CMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). []
Q2: Can you elaborate on the synthetic strategies employed for the preparation of this compound derivatives?
A2: Several synthetic routes have been explored for the synthesis of Imidazo[1,2-A]pyridine-2-carboxamides. One efficient method involves a Palladium-catalyzed Suzuki reaction using amine-(CH2)3-PEG3-(CH2)3-amine linked 6-bromo this compound as a starting material. [] Another approach utilizes a continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, allowing for the preparation of various derivatives, including a Mur ligase inhibitor. []
Q3: How efficient is the microwave-assisted synthesis of this compound derivatives?
A3: Microwave-assisted synthesis has proven to be a highly efficient method for preparing this compound derivatives. This approach significantly reduces reaction times and generally leads to higher yields compared to conventional heating methods. [, ]
Q4: What role does Palladium catalysis play in the synthesis of this compound derivatives?
A4: Palladium catalysis is crucial in the Suzuki-Miyaura and Sonogashira cross-coupling reactions used to introduce various substituents at the C-4 position of this compound derivatives. These reactions provide access to diversely substituted compounds for biological evaluation. []
Q5: Has the crystal structure of any this compound derivative been reported?
A5: Yes, the crystal structures of several this compound derivatives have been determined, providing valuable insights into their three-dimensional arrangements and potential intermolecular interactions. [, , ]
Q6: How do structural modifications of this compound influence its biological activity?
A6: Research has shown that substituting different groups on the phenyl ring and modifying the carboxamide moiety can significantly impact the biological activity of this compound derivatives. [, , ]
Q7: What are the potential therapeutic applications of this compound derivatives?
A7: this compound derivatives have demonstrated promising biological activities, suggesting their potential use in various therapeutic areas. Notably, they have shown activity as apoptosis-inducing agents for cancer and immune diseases. [] Additionally, specific derivatives exhibit anti-mycobacterial properties, indicating their potential as anti-tuberculosis agents. [] Further research is ongoing to explore their full therapeutic potential.
Q8: Are there any known solid forms of this compound derivatives with improved properties?
A8: Yes, research on 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-α]pyridine-2-carboxamide (Compound 1) has led to the identification of different solid forms, including polymorph A. These forms exhibit specific physicochemical properties that may influence their formulation, stability, and biological activity. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.